(2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-14(2)16-8-5-15(6-9-16)7-11-19(21)18-13-17(22-3)10-12-20(18)23-4/h5-14H,1-4H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINJKUUGDXXFRJ-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly referred to as a chalcone derivative, belongs to a class of compounds known for their diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl structure, which facilitates interactions with various biological targets. This article explores the biological activity of this specific chalcone derivative, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure with two aromatic rings connected by a three-carbon chain. The presence of methoxy groups enhances its lipophilicity and potential biological interactions. The structural formula can be represented as follows:
Chalcones exhibit biological activities through various mechanisms:
- Antioxidant Activity : Chalcones can scavenge free radicals due to their conjugated double bonds, which help in stabilizing radical species.
- Cell Cycle Modulation : Studies have shown that chalcone derivatives can induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs) and cyclins .
- Apoptosis Induction : Certain chalcones trigger apoptosis in cancer cells through the intrinsic pathway, involving mitochondrial depolarization and caspase activation.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies:
Case Studies
-
Anticancer Properties :
- A study demonstrated that this chalcone derivative effectively inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Chemical Reactions Analysis
Reduction Reactions
The α,β-unsaturated ketone moiety undergoes selective reduction under catalytic hydrogenation conditions:
Mechanistic Insight : The E-configuration of the double bond (evidenced by ) facilitates syn-addition of hydrogen .
Oxidation Reactions
The electron-deficient double bond is susceptible to oxidation, forming epoxides or diols:
| Reagent/Conditions | Product | Notes |
|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | Epoxide | Epoxidation occurs regioselectively at the α,β-position . |
| OsO₄, NMO | Vicinal diol | Stereospecific dihydroxylation yields a cis-diol . |
Structural Influence : The 2,5-dimethoxyphenyl group stabilizes intermediates via resonance, enhancing reaction rates .
Electrophilic Aromatic Substitution (EAS)
The methoxy-substituted aromatic ring directs electrophiles to ortho/para positions:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-2,5-dimethoxyphenyl derivative | ~65% |
| Bromination | Br₂, FeBr₃ | 4-Bromo-2,5-dimethoxyphenyl derivative | ~72% |
Steric Effects : The 4-isopropylphenyl group reduces reactivity at the opposing aromatic ring due to steric bulk .
Nucleophilic Additions
The α,β-unsaturated system participates in Michael additions:
| Nucleophile | Product | Application |
|---|---|---|
| Thiophenol (PhSH) | Thioether adduct | Confirmed via NMR. |
| Amines (e.g., NH₃) | β-Amino ketone | Intermediate for heterocyclic synthesis . |
Kinetics : Reactions proceed faster in polar aprotic solvents (e.g., DMF) due to enhanced electrophilicity .
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition with alkenes:
| Conditions | Product | Stereochemistry |
|---|---|---|
| λ = 365 nm, CH₂Cl₂ | Cyclobutane derivative | Syn addition observed . |
Quantum Yield : Dimethoxy groups enhance conjugation, increasing photostability .
Q & A
Q. What are the standard synthetic routes and spectroscopic characterization techniques for (2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, where a substituted acetophenone reacts with an aromatic aldehyde under basic conditions (e.g., NaOH/ethanol). For characterization:
- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and methoxy (C-O) vibrations (~1250 cm⁻¹).
- NMR (¹H and ¹³C) : Identifies proton environments (e.g., α,β-unsaturated ketone protons at δ 6.5–8.0 ppm) and substituent positions.
- XRD Crystallography : Resolves the E-configuration and molecular packing (as demonstrated in analogous chalcone derivatives) .
Example workflow: After synthesis, purity is assessed via HPLC, followed by spectroscopic and crystallographic validation.
Q. How is the E-configuration of the α,β-unsaturated ketone moiety confirmed experimentally?
- Methodological Answer : The E-configuration is validated using:
- XRD Crystallography : Directly visualizes the spatial arrangement of substituents around the double bond.
- ¹H NMR Coupling Constants : Trans coupling (J ≈ 12–16 Hz) between the α and β protons indicates a trans (E) geometry.
- UV-Vis Spectroscopy : Conjugation in the E-isomer results in a distinct λmax (~300–350 nm), differing from the Z-isomer.
These methods align with studies on structurally similar chalcones .
Advanced Research Questions
Q. How can DFT calculations predict the reactivity and stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) computes quantum chemical parameters to assess reactivity:
Q. How can discrepancies between computational predictions and experimental data (e.g., bond lengths, λmax) be addressed?
- Methodological Answer : Discrepancies arise from approximations in DFT functionals or solvent effects. Mitigation strategies include:
- Solvent Correction : Use polarizable continuum models (PCM) to account for solvent interactions in UV-Vis calculations.
- Basis Set Optimization : Test higher-level basis sets (e.g., 6-311++G(d,p)) for improved accuracy.
- Experimental Replication : Ensure synthesis and measurement protocols minimize degradation (e.g., inert atmospheres, controlled temperatures) .
Q. What experimental design considerations are critical for evaluating the antimicrobial activity of this compound?
- Methodological Answer : Key steps include:
- Strain Selection : Use standardized pathogens (e.g., E. coli, S. aureus) with ATCC references.
- Assay Protocols :
- Zone of Inhibition : Agar diffusion with positive controls (e.g., ciprofloxacin).
- MIC/MBC Testing : Broth dilution to determine minimum inhibitory/bactericidal concentrations.
- Statistical Analysis : Apply ANOVA or non-parametric tests to compare activity across strains.
Moderate activity (e.g., 8–16 µg/mL MIC) may prompt structural optimization (e.g., halogenation) .
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer : Optimization involves:
- Catalyst Screening : Test bases (e.g., KOH vs. NaOH) and solvents (e.g., ethanol vs. methanol) for faster kinetics.
- Temperature Control : Microwave-assisted synthesis reduces reaction time and side products.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) for high-purity isolates.
Monitoring via TLC and GC-MS ensures reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
